Cas no 2679920-04-6 ((2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28277555
- (2R*)-3-[(2S)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 2679920-04-6
- (2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
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- Inchi: 1S/C11H17NO5/c1-2-5-17-11(15)12-9(10(13)14)7-8-4-3-6-16-8/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)/t8-,9-/m0/s1
- InChI Key: SEGYXRIIYYLDAW-IUCAKERBSA-N
- SMILES: O1CCC[C@H]1C[C@@H](C(=O)O)NC(=O)OCC=C
Computed Properties
- Exact Mass: 243.11067264g/mol
- Monoisotopic Mass: 243.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 1
(2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277557-0.25g |
(2R*)-3-[(2R)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 0.25g |
$2011.0 | 2023-05-24 | ||
Enamine | EN300-28277555-0.05g |
(2R*)-3-[(2S)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 95.0% | 0.05g |
$1645.0 | 2025-03-19 | |
Enamine | EN300-28277555-10.0g |
(2R*)-3-[(2S)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 95.0% | 10.0g |
$8418.0 | 2025-03-19 | |
Enamine | EN300-28277557-0.1g |
(2R*)-3-[(2R)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 0.1g |
$1923.0 | 2023-05-24 | ||
Enamine | EN300-28277557-0.05g |
(2R*)-3-[(2R)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 0.05g |
$1836.0 | 2023-05-24 | ||
Enamine | EN300-28277557-2.5g |
(2R*)-3-[(2R)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 2.5g |
$4286.0 | 2023-05-24 | ||
Enamine | EN300-28277555-0.5g |
(2R*)-3-[(2S)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 95.0% | 0.5g |
$1880.0 | 2025-03-19 | |
Enamine | EN300-28277555-2.5g |
(2R*)-3-[(2S)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 95.0% | 2.5g |
$3837.0 | 2025-03-19 | |
Enamine | EN300-28277557-1.0g |
(2R*)-3-[(2R)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 1g |
$2186.0 | 2023-05-24 | ||
Enamine | EN300-28277557-0.5g |
(2R*)-3-[(2R)-oxolan-2-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2679920-04-6 | 0.5g |
$2098.0 | 2023-05-24 |
(2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Related Literature
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
Additional information on (2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
Introduction to (2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic Acid (CAS No. 2679920-04-6)
The compound (2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid, identified by its CAS number 2679920-04-6, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This intricate molecular structure, characterized by its complex stereochemistry and functional groups, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both oxolan and prop-2-en-1-yloxy moieties suggests a unique interplay of reactivity and biological activity, making this compound a subject of intense study in synthetic organic chemistry and medicinal chemistry.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the realization that the biological activity of many pharmaceuticals is highly dependent on their stereochemical configuration. The compound in question exemplifies this trend, as its stereochemistry is meticulously controlled to ensure optimal pharmacological properties. The use of advanced synthetic methodologies has enabled the preparation of this molecule with high enantiomeric purity, which is crucial for its intended applications in drug discovery.
The oxolan ring, a five-membered heterocycle containing an oxygen atom, is known for its versatility in medicinal chemistry. It can serve as a scaffold for various bioactive molecules, offering both rigidity and flexibility to interact with biological targets. In particular, the configuration at the chiral center (2R*) and the secondary chiral center (2S) plays a pivotal role in determining the compound's interaction with biological systems. This dual chirality makes it an attractive candidate for further exploration in the development of chiral drugs.
The presence of the prop-2-en-1-yloxy group introduces an additional layer of complexity to the molecule. This functional group, derived from propene oxide, contributes to the compound's solubility and bioavailability, which are critical factors in drug design. Furthermore, the carbonylamino moiety attached to this group enhances the molecule's reactivity, making it a potential precursor for further derivatization and lead optimization.
Current research in this area has focused on leveraging computational methods to predict and optimize the pharmacokinetic properties of such complex molecules. Molecular modeling techniques have been employed to simulate interactions between this compound and various biological targets, providing valuable insights into its potential therapeutic effects. These studies have highlighted the importance of fine-tuning the molecular structure to achieve desired pharmacological outcomes.
Additionally, advances in synthetic chemistry have enabled the efficient preparation of analogues of this compound, allowing researchers to systematically explore different structural variations. This approach has led to the identification of novel derivatives with enhanced potency and reduced toxicity. Such findings underscore the significance of interdisciplinary collaboration between organic chemists, computational scientists, and pharmacologists in advancing drug discovery efforts.
The potential applications of (2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid are vast and span multiple therapeutic areas. Initial studies have suggested its utility in developing treatments for neurological disorders, where chiral compounds often exhibit significant therapeutic benefits due to their specific interactions with biological receptors. Furthermore, its structural features make it a promising candidate for antiviral and anti-inflammatory agents.
In conclusion, (2R*)-3-(2S)-oxolan-2-yl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 2679920-04-6) represents a cutting-edge compound in pharmaceutical research. Its complex stereochemistry and functional groups offer unique opportunities for developing novel therapeutics with high efficacy and selectivity. As research continues to uncover new applications for this molecule, it is poised to play a crucial role in addressing unmet medical needs across various therapeutic domains.
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